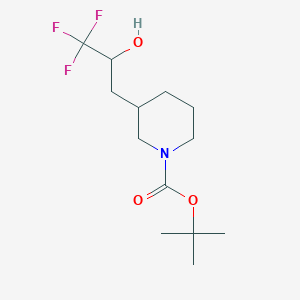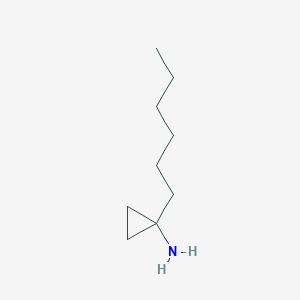
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a brominated thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be synthesized through a multi-step process involving the bromination of thiophene followed by cyclopropanation and subsequent hydroxylation. The typical synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Hydroxylation: The final step involves the hydroxylation of the cyclopropane ring, which can be achieved using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-(5-Bromothiophen-2-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(5-Azidothiophen-2-yl)cyclopropan-1-ol or 1-(5-Cyanothiophen-2-yl)cyclopropan-1-ol.
科学的研究の応用
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(5-Bromothiophen-2-yl)cyclopropan-1-one:
1-(5-Chlorothiophen-2-yl)cyclopropan-1-ol: Chlorinated analog with potentially different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
1-(5-bromothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |
InChIキー |
RQVNWJPYLJKTEN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(S2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
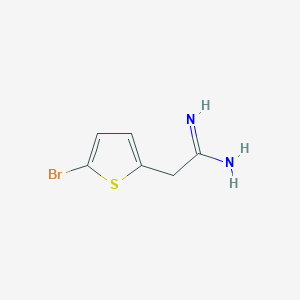
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)

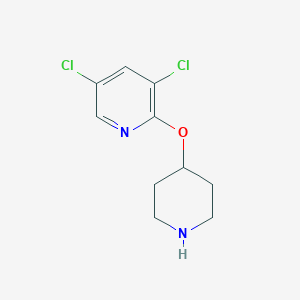

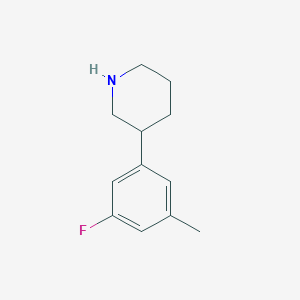


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

